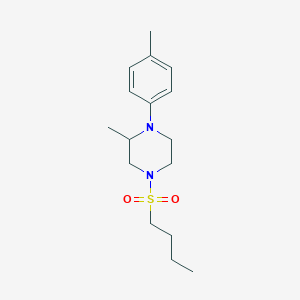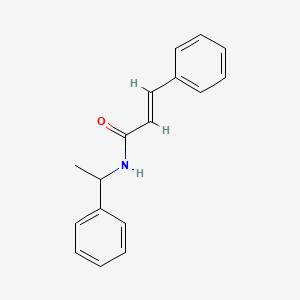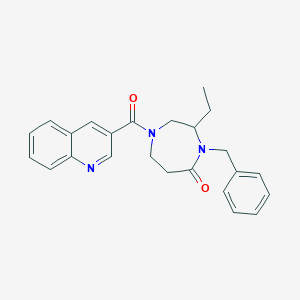![molecular formula C20H24ClN3O B5445236 N-[(4-chlorophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5445236.png)
N-[(4-chlorophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with 2-methylphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The compound may affect signaling pathways, gene expression, or protein function, contributing to its observed pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
- N-[(4-fluorophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
- N-[(4-methylphenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-[(4-chlorophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-16-4-2-3-5-19(16)24-12-10-23(11-13-24)15-20(25)22-14-17-6-8-18(21)9-7-17/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHTQMXHQVDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199077 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B5445161.png)
![2-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5445174.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5445184.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5445193.png)
![1-[1-(4-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5445203.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B5445207.png)
![2-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B5445215.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B5445222.png)
![3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B5445242.png)
![1-(5-methyl-2-furyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5445243.png)

![N-butyl-3-{[2-(hydroxymethyl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5445254.png)
